molecular formula C11H17NO4 B028881 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate CAS No. 125988-01-4

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B028881
CAS No.: 125988-01-4
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-MRVPVSSYSA-N
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Description

Chemical Identity and Role tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate (CAS: 125988-01-4; molecular formula: C₁₁H₁₇NO₄; molecular weight: 227.26 g/mol) is a chiral intermediate critical to the synthesis of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hypercholesterolemia . Its structure features a tert-butyl ester group, a cyano substituent at position 6, a hydroxyl group at position 5, and a ketone at position 3, with the (R)-configuration at the chiral center ensuring biological activity .

Synthetic Relevance This compound is synthesized via Claisen condensation between ethyl 4-cyano-3-hydroxybutanoate (A4) and tert-butyl acetate (t-BuOAc), followed by biocatalytic asymmetric reduction using ketoreductase (KRED) and glucose dehydrogenase (GDH) systems . Its role as a precursor to tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate (A7) underscores its importance in statin manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a tert-butyl ester with a cyano group-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize advanced technologies such as flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The β-keto ester moiety undergoes oxidation under controlled conditions:

Reagent Conditions Outcome Source
TEMPO/CuCl₂Acetonitrile, 0–5°C, 12 hoursOxidizes primary alcohol to aldehyde (yield: 92%)
KMnO₄ (aq)Acidic or neutral pH, 25–40°CCleavage of β-keto ester to carboxylic acid

Key Findings :

  • TEMPO-mediated oxidation in acetonitrile achieves regioselective conversion of the primary alcohol to an aldehyde without affecting the cyano group .
  • Strong oxidizing agents like KMnO₄ lead to overoxidation, degrading the ester backbone .

Reduction Reactions

The β-keto group and cyano substituent are prime targets for reduction:

Reagent Conditions Outcome Source
NaBH₄Aqueous micellar solution, 0°CSyn-selective reduction to diol (de: >80%)
LiAlH₄Anhydrous THF, -78°CFull reduction of ketone to secondary alcohol
Aldo-keto reductasepH 7.0, 30°C, NADPH recyclingEnantioselective diol formation (ee: >99%)

Key Findings :

  • Sodium borohydride in micellar systems achieves high diastereoselectivity (>80% de) for statin intermediate synthesis .
  • Biocatalytic reduction using engineered enzymes (e.g., HheC2360) improves stereoselectivity and sustainability .

Substitution Reactions

The tert-butyl ester and cyano groups participate in nucleophilic substitutions:

Reagent Conditions Outcome Source
LiHMDSTHF, -78°C, 2 hoursAlkylation at β-position (yield: 85%)
TBDPSClImidazole, DMF, 25°CHydroxyl protection (yield: 94%)

Key Findings :

  • Deprotonation with LiHMDS enables stereocontrolled alkylation for side-chain elongation .
  • Silyl protection (TBDPS) prevents undesired side reactions during multi-step syntheses .

Enzymatic and Industrial Processes

Industrial routes emphasize eco-friendly and scalable methods:

Process Key Steps Yield/Selectivity Source
Continuous flow reactorTEMPO/copper-catalyzed oxidation92% yield, 99% purity
Immobilized cellsCo-expression of carbonyl reductase/GDH98% conversion, >99% ee

Key Findings :

  • Continuous flow reactors reduce reaction times and improve safety profiles .
  • Immobilized whole-cell biocatalysts enable recyclability and cost-effective production .

Stability and Side Reactions

Critical stability data under varying conditions:

Condition Observation Source
Aqueous acidic (pH <3)Ester hydrolysis to carboxylic acid (t₁/₂: 2h)
High temperature (>80°C)Cyanohydrin formation via keto-cyanide reaction

Recommendations :

  • Avoid prolonged exposure to acidic media to prevent ester degradation .
  • Storage at 2–8°C under anhydrous conditions maintains stability .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
β-Keto esterOxidation/ReductionTEMPO, NaBH₄, LiAlH₄
Cyano groupNucleophilic substitutionLiHMDS, Grignard reagents
Tert-butyl esterAcid-catalyzed hydrolysisHCl, H₂SO₄

Scientific Research Applications

Pharmaceutical Applications

HMG-CoA Reductase Inhibition:
The compound is a key intermediate in the synthesis of statins, which are widely prescribed for lowering cholesterol levels. Statins work by inhibiting the enzyme HMG-CoA reductase, crucial in cholesterol biosynthesis. The synthesis of statins like atorvastatin involves the use of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate as a critical building block .

Quality Control and Assurance:
In the pharmaceutical industry, this compound is utilized for Quality Control (QC) and Quality Assurance (QA) during the commercial production of atorvastatin and related formulations. It serves as a working standard or secondary reference standard, ensuring that the production processes meet regulatory standards set by agencies like the FDA .

Chemical Synthesis

Synthesis Pathways:
The preparation of this compound involves several synthetic routes that enhance yield and reduce side products. The patented methods emphasize using hydroxy protecting groups and novel intermediates to streamline the synthesis process. This efficiency is crucial for large-scale production within pharmaceutical settings .

Intermediary Role:
As an intermediate, this compound can be transformed into various derivatives that may exhibit different pharmacological properties or enhance bioavailability. Its versatility allows chemists to modify it for specific therapeutic targets or to improve efficacy in drug formulations .

Toxicity Studies

Regulatory Compliance:
Before any pharmaceutical application, extensive toxicity studies are conducted using this compound to ensure safety in human use. The compound's role in Abbreviated New Drug Application (ANDA) filings highlights its importance in demonstrating compliance with safety regulations .

Data Tables

Application TypeDescription
Pharmaceutical SynthesisKey intermediate in statin production (e.g., atorvastatin)
Quality ControlUsed as a standard for QC/QA in drug manufacturing
Toxicity StudiesEssential for safety assessments before clinical trials

Case Studies

Case Study 1: Synthesis and Yield Optimization
A study focused on optimizing the synthesis of this compound demonstrated improved yields through novel synthetic routes involving protected hydroxy groups. This advancement not only increased efficiency but also minimized unwanted by-products, crucial for cost-effective pharmaceutical manufacturing .

Case Study 2: Regulatory Compliance in Drug Development
In a recent application for atorvastatin, the use of this compound was pivotal in meeting FDA guidelines for drug formulation. The compound's role as a reference standard facilitated smoother regulatory approvals, ensuring that production met stringent safety and efficacy requirements .

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl and keto groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate

Structural and Functional Differences

  • CAS : 319924-73-7
  • Molecular Formula : C₁₀H₁₇ClO₄
  • Key Features: Replaces the cyano group (-CN) with a chloro (-Cl) substituent at position 4.
  • Application : Intermediate in rosuvastatin synthesis, highlighting its role in producing a distinct statin class .

Comparative Analysis

Parameter (R)-6-Cyano Derivative 6-Chloro Derivative
Substituent at C6 Cyano (-CN) Chloro (-Cl)
Polarity Higher (due to -CN) Lower (due to -Cl)
Synthetic Utility Atorvastatin intermediate Rosuvastatin intermediate
Chirality (R)-configuration Racemic (±)-mixture

The cyano group enhances nucleophilic reactivity in subsequent enzymatic steps, whereas the chloro derivative requires distinct cyanolysis conditions .

tert-Butyl 2-Acetyl-5-acetyloxy-3-oxohexanoate

Structural and Functional Differences

  • CAS : 113802-17-8
  • Molecular Formula : C₁₄H₂₂O₆
  • Key Features: Contains acetyl (-OAc) groups at positions 2 and 5 instead of hydroxyl and cyano groups .

Comparative Analysis

Parameter (R)-6-Cyano Derivative 2-Acetyl Derivative
Functional Groups -CN, -OH at C5, C6 -OAc at C2 and C5
Stability Sensitive to oxidation Higher ester stability
Application Statin synthesis Not explicitly stated

The acetylated derivative lacks the chiral hydroxyl group, rendering it unsuitable for asymmetric biocatalytic pathways critical to statin production .

Ethyl (R)-4-Cyano-3-hydroxybutanoate

Structural and Functional Differences

  • CAS : 141942-85-0
  • Molecular Formula: C₇H₁₁NO₃
  • Key Features : Shorter carbon chain (C4 vs. C6) and ethyl ester group .

Comparative Analysis

Parameter tert-Butyl (R)-6-Cyano Derivative Ethyl (R)-4-Cyano Derivative
Ester Group tert-butyl Ethyl
Chain Length C6 C4
Role in Synthesis Late-stage intermediate (A6 → A7) Early-stage intermediate (A3 → A4)

The tert-butyl ester in A6 provides steric bulk, improving selectivity in subsequent reductions, whereas the ethyl ester in A4 facilitates initial kinetic resolution .

Key Research Findings and Industrial Relevance

  • Chiral Purity: The (R)-configuration in tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate is essential for achieving >99% enantiomeric excess (ee) in atorvastatin intermediates, as demonstrated in patent applications using HMDS-Li for stereocontrol .
  • Biocatalytic Efficiency : KRED-GDH systems achieve 85–90% yield for A6 → A7 conversion, outperforming chemical catalysts in selectivity .
  • Regulatory Compliance : Impurity profiles of related compounds (e.g., A6 derivatives) are rigorously monitored to meet FDA ANDA/DMF standards .

Biological Activity

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, also known as (R)-6-cyano-5-hydroxyhexanoic acid tert-butyl ester, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are critical in managing cholesterol levels and preventing cardiovascular diseases. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₁O₄, and it features several functional groups: a tert-butyl group, a cyano group, and a hydroxy group. These groups contribute to its reactivity and potential biological activities.

PropertyValue
Molecular Weight227.26 g/mol
CAS Number125988-01-4
Functional GroupsCyano, Hydroxy, Carbonyl
ClassificationEster

The primary biological activity of this compound arises from its role as a precursor in the synthesis of statins. Statins work by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and lower levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream .

Antioxidant Properties

Research suggests that the presence of hydroxyl and cyano groups may endow this compound with antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. However, further studies are necessary to fully elucidate these mechanisms.

Synthetic Routes

Various synthetic methods have been developed for producing this compound. Common approaches include:

  • Reactions involving hydroxy esters : The compound can be synthesized through reactions involving tertiary butyl acetate and hydroxy esters under controlled conditions.
  • Use of carbanions : Employing lithium diisopropylamide to generate carbanions that react with cyano compounds has also been reported .

Pharmaceutical Applications

As a key intermediate in statin synthesis, this compound holds significant pharmaceutical value. Statins derived from this compound are widely used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Additionally, modifications to its structure could lead to novel derivatives with enhanced biological activity or reduced side effects .

Study on Lipid Metabolism Interaction

A preliminary study indicated that this compound may influence lipid metabolism by interacting with enzymes involved in cholesterol synthesis pathways. The findings suggest potential therapeutic applications in managing dyslipidemia, although comprehensive clinical trials are required to confirm efficacy.

Antioxidant Activity Assessment

In vitro assays have shown that compounds similar to this compound exhibit antioxidant activity. These studies highlight the potential for this compound to protect against oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, and how do they differ in efficiency?

The compound is synthesized via two primary routes:

  • Claisen Condensation : Methyl 4-cyano-3(R)-hydroxybutyrate (L) is condensed with tert-butyl acetate (XXIII) using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This method achieves high stereocontrol but requires strict anhydrous conditions .
  • Enzymatic Pathways : Halohydrin dehalogenase (HHDH) catalyzes the cyanolysis of ethyl (S)-4-chloro-3-hydroxybutanoate (A4), followed by tert-butyl acetate coupling. This route offers enantioselectivity (>99% ee) and avoids harsh reagents . Efficiency comparisons highlight trade-offs: enzymatic methods reduce byproducts but require optimized enzyme activity, while chemical methods offer scalability with higher solvent demands .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the stereochemistry at C5 (R-configuration) and detect keto-enol tautomerism in the 3-oxo group .
  • X-ray Crystallography : Resolves absolute configuration, particularly for intermediates like (3R,5R)-6-cyano-3,5-dihydroxyhexanoate .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H17_{17}NO4_4) and detects fragmentation patterns linked to the cyano and ester groups .

Q. What role does this compound play in pharmaceutical synthesis, particularly for statins?

It is a critical intermediate in atorvastatin synthesis. The tert-butyl ester protects the carboxyl group during subsequent reductions (e.g., asymmetric reduction of the 3-oxo group to form (3R,5R)-dihydroxyhexanoate). This step ensures chiral purity, which is essential for the drug’s HMG-CoA reductase inhibition .

Advanced Research Questions

Q. How do contradictory reports on stereochemical outcomes in synthesis routes inform reaction optimization?

Patent disputes (e.g., EP-A-0 643 689) reveal conflicting claims about the feasibility of using tert-butyl esters in condensation reactions. Some argue that steric hindrance from the tert-butyl group reduces reaction yields, while others demonstrate successful enantioselective synthesis via LDA-mediated pathways . To resolve this, kinetic studies under varying temperatures (e.g., −78°C vs. 0°C) and solvent polarities (THF vs. DMF) are recommended to identify optimal conditions for minimizing racemization .

Q. What biocatalytic strategies enhance the enantioselective synthesis of this compound?

Directed evolution of halohydrin dehalogenase (HHDH) improves catalytic efficiency for cyanolysis. Mutagenesis at active-site residues (e.g., W249F) increases substrate affinity for ethyl (S)-4-chloro-3-hydroxybutanoate, achieving >95% conversion. Coupling with glucose dehydrogenase (GDH) regenerates NADPH, enabling a continuous enzymatic cascade .

Q. How can conflicting data on keto-enol tautomerism in the 3-oxo group impact downstream reactions?

The equilibrium between keto and enol forms influences reactivity in nucleophilic additions. For example, enol dominance in polar aprotic solvents (e.g., DMSO) may lead to undesired side reactions during Grignard additions. 1^1H NMR monitoring in deuterated solvents (e.g., CDCl3_3) quantifies tautomer ratios, guiding solvent selection to stabilize the keto form for selective reductions .

Q. What methodologies address low yields in large-scale tert-butyl esterifications?

  • In situ Protection : Using hexamethyldisilazane lithium salt (HMDS-Li) as a base prevents hydrolysis of the tert-butyl group during esterification, improving yields from 65% to 89% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining enantiopurity (98% ee) .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate stereochemical assignments using both NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .
  • Reaction Optimization : Design fractional factorial experiments (e.g., varying temperature, catalyst loading, and solvent) to identify critical factors for yield and enantioselectivity .

Properties

IUPAC Name

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate
tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.